molecular formula C23H27N5O B10921373 6-cyclopropyl-1,3-dimethyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1,3-dimethyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10921373
M. Wt: 389.5 g/mol
InChI Key: FVHFCTXCNTVJTC-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[4-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolo[3,4-b]pyridine class This compound is notable for its unique structural features, which include a cyclopropyl group, a pyrrolidinyl group, and a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[4-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-b]pyridine ring system.

    Introduction of the Cyclopropyl and Pyrrolidinyl Groups: These groups are introduced through selective alkylation and amination reactions, respectively.

    Final Coupling and Carboxamide Formation: The final step involves coupling the intermediate with a benzylamine derivative to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[4-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[4-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[4-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are known for their biological activities, including enzyme inhibition.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also have a similar core structure and are studied for their potential therapeutic applications.

Uniqueness

6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[4-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H27N5O

Molecular Weight

389.5 g/mol

IUPAC Name

6-cyclopropyl-1,3-dimethyl-N-[(4-pyrrolidin-1-ylphenyl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H27N5O/c1-15-21-19(13-20(17-7-8-17)25-22(21)27(2)26-15)23(29)24-14-16-5-9-18(10-6-16)28-11-3-4-12-28/h5-6,9-10,13,17H,3-4,7-8,11-12,14H2,1-2H3,(H,24,29)

InChI Key

FVHFCTXCNTVJTC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NCC4=CC=C(C=C4)N5CCCC5)C

Origin of Product

United States

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